molecular formula C21H15ClN4O2 B10938368 2-{5-[(4-Chloro-2-methylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(4-Chloro-2-methylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10938368
M. Wt: 390.8 g/mol
InChI Key: PBWKBFNUOSWVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-2-methylphenoxyacetic acid with appropriate reagents to form the intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted quinazolines .

Scientific Research Applications

2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

The uniqueness of 2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

2-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H15ClN4O2/c1-13-10-14(22)6-8-18(13)27-11-15-7-9-19(28-15)20-24-21-16-4-2-3-5-17(16)23-12-26(21)25-20/h2-10,12H,11H2,1H3

InChI Key

PBWKBFNUOSWVIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.